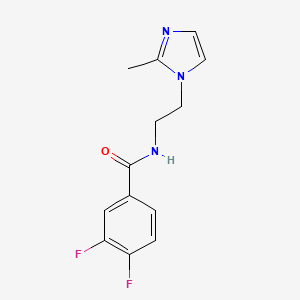

3,4-difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide

Description

3,4-Difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is a chemical compound characterized by its unique structure, which includes a benzamide group substituted with two fluorine atoms and an imidazole ring

Properties

IUPAC Name |

3,4-difluoro-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2N3O/c1-9-16-4-6-18(9)7-5-17-13(19)10-2-3-11(14)12(15)8-10/h2-4,6,8H,5,7H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFDILYHKYDURG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The fluorination of the benzene ring is achieved using reagents such as Selectfluor or Deoxo-Fluor. The imidazole ring is then introduced through a nucleophilic substitution reaction with 2-methylimidazole.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms on the benzene ring can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles, depending on the desired substitution

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Various substituted benzene derivatives

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its role as an imidazole derivative, which is a class of compounds known for their diverse biological activities. Imidazole derivatives are often involved in the development of drugs targeting various diseases, including cancer and infections. The incorporation of fluorine atoms in the structure enhances metabolic stability and lipophilicity, which are desirable properties in drug design.

Anticancer Activity

Research indicates that compounds similar to 3,4-difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide exhibit anticancer properties. For instance, studies on related imidazole derivatives have shown effectiveness against human farnesyltransferase (hFTase), an enzyme implicated in cancer cell proliferation . The structural modifications that include difluorination can lead to improved binding affinities and selectivity towards cancerous cells.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through established methods for creating imidazole derivatives. The SAR studies are crucial for understanding how variations in the chemical structure influence biological activity.

Synthetic Pathways

The synthesis typically involves:

- Step 1: Formation of the imidazole ring through condensation reactions.

- Step 2: Introduction of the difluoro group via electrophilic fluorination.

- Step 3: Coupling with benzamide derivatives to obtain the final product.

These synthetic strategies allow for the exploration of various derivatives that may enhance biological activity or reduce toxicity.

Therapeutic Applications

Given its structural characteristics, this compound shows promise in several therapeutic areas:

Antimicrobial Properties

Studies on related compounds have demonstrated antimicrobial activity against various pathogens. The imidazole moiety is known to interact with microbial enzymes, potentially inhibiting their function and leading to cell death .

Anticonvulsant Effects

Research into thiazole-bearing molecules has indicated that similar structures can exhibit anticonvulsant effects. The presence of electron-withdrawing groups like fluorine may enhance these effects by modulating the pharmacokinetic properties of the compounds .

Case Studies and Research Findings

Several studies have documented the effectiveness of imidazole derivatives in clinical settings:

Mechanism of Action

The mechanism by which 3,4-difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3,4-Difluoro-N-(2-(1H-imidazol-1-yl)ethyl)benzamide

3,4-Difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzene

3,4-Difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzoic acid

Uniqueness: 3,4-Difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide stands out due to its specific substitution pattern and the presence of the imidazole ring, which imparts unique chemical and biological properties compared to its analogs.

Biological Activity

3,4-Difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide, with the CAS number 1334376-13-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₃F₂N₃O

- Molecular Weight : 265.26 g/mol

- Structure : The compound features a benzamide core with difluoromethyl and imidazole substituents that may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an antiviral and anticancer agent. Research indicates that compounds containing imidazole rings often exhibit significant biological activities due to their ability to interact with various biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of imidazole derivatives. For instance, compounds similar to this compound have shown efficacy against several viral strains, including those responsible for hepatitis and influenza. The proposed mechanism involves the inhibition of viral replication through interference with essential viral enzymes such as IMP dehydrogenase (IMPDH), which is critical for nucleotide biosynthesis in viruses .

Anticancer Activity

The compound's structural features suggest it may also possess anticancer properties. Studies on related benzamide derivatives have demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The presence of the difluoromethyl group is believed to enhance binding affinity to target proteins involved in cancer progression .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for viral replication and cancer cell proliferation.

- Modulation of Signaling Pathways : The interaction with specific receptors or proteins may alter signaling pathways associated with cell survival and proliferation.

Data Table: Biological Activity Summary

Case Studies

- Antiviral Efficacy : A study evaluating a series of imidazole derivatives found that certain modifications led to enhanced antiviral activity against DENV (Dengue virus), suggesting a promising direction for further research into this compound .

- Cancer Cell Studies : In vitro studies on benzamide derivatives indicated that they could effectively reduce cell viability in various cancer cell lines at micromolar concentrations, supporting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.